2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid
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Overview
Description
2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid is an organic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of a bromo-substituted triazole ring attached to a propanoic acid moiety
Mechanism of Action
Target of Action
Similar compounds have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
The bromo and triazole groups in the compound could potentially interact with biological targets, influencing their function .
Biochemical Pathways
Similar compounds have been found to possess various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
Based on the biological activities of similar compounds, it can be inferred that this compound may have significant effects at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 3-bromo-1H-1,2,4-triazole with a suitable propanoic acid derivative. One common method is the nucleophilic substitution reaction where 3-bromo-1H-1,2,4-triazole reacts with a halogenated propanoic acid under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the substitution process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acid derivatives.
Reduction: Reduction reactions can convert the bromo group to other functional groups such as amines or alcohols.
Substitution: The bromo group in the triazole ring can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and antifungal properties.
Biology: It is used in biochemical studies to explore enzyme inhibition and receptor binding activities.
Agriculture: The compound is evaluated for its potential as a pesticide or herbicide due to its biological activity.
Materials Science: It is explored for its use in the synthesis of novel materials with unique properties, such as coordination polymers and metal-organic frameworks.
Comparison with Similar Compounds
Similar Compounds
3-bromo-1H-1,2,4-triazole: A precursor in the synthesis of 2-(3-bromo-1H-1,2,4-triazol-1-yl)propanoic acid, known for its use as a ligand in coordination chemistry.
1,2,4-triazole: A parent compound with a wide range of biological activities and applications in medicinal chemistry.
2-(1H-1,2,4-triazol-1-yl)propanoic acid: A similar compound without the bromo substitution, used in various biochemical studies.
Uniqueness
This compound is unique due to the presence of the bromo group, which enhances its reactivity and potential biological activity. This substitution can lead to different binding affinities and selectivities compared to its non-bromo analogs, making it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-(3-bromo-1,2,4-triazol-1-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3O2/c1-3(4(10)11)9-2-7-5(6)8-9/h2-3H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNQUUYBYDIHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC(=N1)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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